HBX 28258

説明

特性

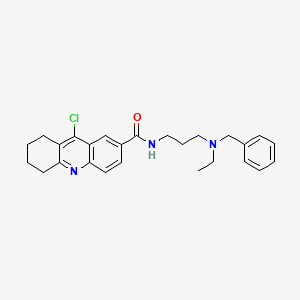

分子式 |

C26H30ClN3O |

|---|---|

分子量 |

436.0 g/mol |

IUPAC名 |

N-[3-[benzyl(ethyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide |

InChI |

InChI=1S/C26H30ClN3O/c1-2-30(18-19-9-4-3-5-10-19)16-8-15-28-26(31)20-13-14-24-22(17-20)25(27)21-11-6-7-12-23(21)29-24/h3-5,9-10,13-14,17H,2,6-8,11-12,15-16,18H2,1H3,(H,28,31) |

InChIキー |

UFUHGICPAGBHCV-UHFFFAOYSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

HBX28258; HBX-28258; HBX 28258; |

製品の起源 |

United States |

Foundational & Exploratory

The Core of Viral Manipulation: A Technical Guide to the Hepatitis B Virus X Protein (HBx)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis B Virus X protein (HBx) is a multifunctional regulatory protein that plays a pivotal role in the lifecycle of the Hepatitis B virus (HBV) and is a major contributor to HBV-associated hepatocellular carcinoma (HCC). Despite its small size, HBx orchestrates a complex network of interactions with host cellular machinery, leading to the modulation of numerous signaling pathways, deregulation of the cell cycle, and alterations in gene expression that favor viral replication and oncogenesis. This technical guide provides an in-depth examination of the molecular mechanisms of HBx, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its intricate signaling networks. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of HBV pathogenesis and the development of novel therapeutic interventions.

Quantitative Analysis of HBx-Mediated Cellular Changes

The functional impact of HBx on host cell biology is evidenced by significant quantitative changes in the expression and stability of key cellular proteins and genes. These alterations are central to the pro-viral and oncogenic activities of HBx.

Modulation of Protein Expression and Stability

HBx influences the levels and stability of critical regulatory proteins, particularly those involved in cell cycle control and apoptosis.

| Target Protein | Cellular Process | Observed Effect of HBx | Quantitative Change | Cell System |

| IκBα | NF-κB Signaling | Induces phosphorylation and degradation | 3- to 4-fold reduction in stability | Hepatocytes |

| p21CIP1/WAF1 | Cell Cycle Regulation | Greatly decreased protein levels | 16% +/- 6% in HBx-expressing cells vs. 86% +/- 8% in control cells | HepG2 cells[1] |

| PCNA | Cell Cycle Regulation | Strongly increased protein levels | 86% +/- 3% in HBx-expressing cells vs. 9% +/- 5% in control cells | HepG2 cells[1] |

| p15 | Cell Cycle Regulation | Decreased protein levels | Not specified | Primary human hepatocytes[2] |

| p16 | Cell Cycle Regulation | Decreased protein levels | Not specified | Primary human hepatocytes[2] |

| Cyclin D1 | Cell Cycle Regulation | Increased protein levels | Not specified | Primary human hepatocytes[2] |

| Cyclin E | Cell Cycle Regulation | Increased protein levels | Not specified | Primary human hepatocytes[2] |

Alterations in Gene Expression

HBx acts as a transcriptional co-activator, leading to significant changes in the expression of host genes, including those encoding inflammatory cytokines.

| Target Gene | Biological Function | Observed Effect of HBx | Quantitative Change (mRNA level) | Cell System |

| IL-1β | Pro-inflammatory Cytokine | Significantly elevated | p < 0.05 | Jurkat T-cells[3][4] |

| TNF-α | Pro-inflammatory Cytokine | Significantly elevated | p < 0.05 | Jurkat T-cells[3][4] |

| IL-4 | Anti-inflammatory Cytokine | Decreased | p < 0.05 | Jurkat T-cells[3][4] |

| IL-10 | Anti-inflammatory Cytokine | Decreased | p < 0.05 | Jurkat T-cells[3][4] |

| IL-13 | Anti-inflammatory Cytokine | Decreased | p < 0.05 | Jurkat T-cells[3][4] |

| IL-14 | Anti-inflammatory Cytokine | Decreased | p < 0.05 | Jurkat T-cells[3][4] |

| TXNIP | Glucose Metabolism Regulator | Significantly downregulated | 0.54-fold change (p=0.003) | HepG2 cells[5] |

| p53 | Tumor Suppressor | Decreased expression | 0.7-fold decrease | HepG2 cells[6] |

Core Signaling Pathways Modulated by HBx

HBx exerts its pleiotropic effects by hijacking and modulating multiple critical intracellular signaling pathways. The following diagrams illustrate the key interactions and consequences of HBx activity within these pathways.

Activation of the NF-κB Signaling Pathway

HBx-mediated activation of the NF-κB pathway is a cornerstone of the inflammatory response seen in HBV infection and contributes to cell survival and proliferation.

Caption: HBx activates the IKK complex, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the expression of target genes.

Stimulation of the Ras-Raf-MAPK Signaling Cascade

HBx constitutively activates the Ras-Raf-MAPK pathway, a key signaling cascade that promotes cell proliferation and survival, contributing to hepatocarcinogenesis.

Caption: HBx activates Src kinases, which in turn activate Ras. This initiates a phosphorylation cascade through Raf, MEK, and ERK, culminating in the activation of transcription factors like AP-1 and promoting cell proliferation.

Experimental Protocols for the Study of HBx

The following section details the methodologies for key experiments used to elucidate the function of HBx and its interactions with host cell proteins.

Co-immunoprecipitation (Co-IP) to Identify HBx-Interacting Proteins

This protocol is designed to isolate HBx and its binding partners from cell lysates.

Materials:

-

Cells expressing HA-tagged HBx (e.g., transfected HepG2 cells)

-

Ice-cold PBS

-

Cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors

-

Anti-HA antibody

-

Control IgG (from the same species as the primary antibody)

-

Protein A/G agarose beads

-

Wash buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis:

-

Wash cultured cells twice with ice-cold PBS.

-

Add cold RIPA buffer to the cell monolayer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20-30 µL of a 50% slurry of Protein A/G agarose beads to the clarified lysate.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

-

-

Immunoprecipitation:

-

Add 2-5 µg of anti-HA antibody (for the sample) or control IgG (for the negative control) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 40 µL of a 50% slurry of Protein A/G agarose beads to each tube.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant.

-

Wash the beads three to five times with 1 mL of cold wash buffer. After each wash, pellet the beads and discard the supernatant.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Resuspend the bead pellet in 40 µL of 2x SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel for Western blot analysis to detect HBx and co-immunoprecipitated proteins.

-

Luciferase Reporter Assay for NF-κB Activation

This assay quantifies the ability of HBx to activate the NF-κB signaling pathway.

Materials:

-

HEK293 or HepG2 cells

-

Expression plasmid for HBx

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of a luciferase gene)

-

Control Renilla luciferase plasmid (for normalization of transfection efficiency)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 24-well or 96-well plate to be 70-80% confluent at the time of transfection.

-

-

Transfection:

-

For each well, co-transfect the cells with the HBx expression plasmid (or an empty vector control), the NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Incubation:

-

Incubate the cells for 24-48 hours post-transfection to allow for protein expression and pathway activation.

-

-

Cell Lysis:

-

Remove the culture medium and gently wash the cells with PBS.

-

Add passive lysis buffer to each well and incubate at room temperature for 15 minutes with gentle rocking.

-

-

Luciferase Assay:

-

Transfer 20 µL of the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence (this measures NF-κB activity).

-

Add the Stop & Glo® reagent (which quenches the firefly luciferase and contains the substrate for Renilla luciferase) and measure the luminescence again (this measures the internal control).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity in HBx-expressing cells relative to the empty vector control.

-

Western Blotting for Detection of HBx and Pathway Proteins

This protocol is for the detection and semi-quantification of specific proteins in cell lysates.

Materials:

-

Cell lysates (prepared as in the Co-IP protocol)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Running buffer (Tris-Glycine-SDS)

-

Transfer buffer (Tris-Glycine-Methanol)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-HBx, anti-IκBα, anti-phospho-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer and boil at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like β-actin.

-

Experimental and Logical Workflows

Visualizing experimental workflows can clarify complex procedures and the logical relationships between different stages of an investigation.

Workflow for Investigating HBx-Protein Interaction and its Functional Consequence

This diagram illustrates a typical workflow to identify a novel HBx-interacting protein and validate its functional relevance.

Conclusion

The Hepatitis B virus X protein is a master manipulator of host cellular functions. Through its intricate interactions with cellular signaling pathways, particularly the NF-κB and Ras-Raf-MAPK cascades, HBx creates a cellular environment that is conducive to viral replication and promotes the development of hepatocellular carcinoma. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers aiming to further unravel the complexities of HBx biology. A deeper understanding of these mechanisms is critical for the identification of novel therapeutic targets to combat HBV infection and its devastating consequences.

References

- 1. [The effect of hepatitis B virus x protein on cell cycling] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Hepatitis B Virus HBx Protein Modulates Cell Cycle Regulatory Proteins in Cultured Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Effects of hepatitis B virus X protein on human T cell cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effects and Underlying Mechanisms of Hepatitis B Virus X Gene Mutants on the Development of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Hepatitis B Virus X Gene on the Expression Level of p53 Gene using Hep G2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling HBX 28258: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

HBX 28258 has emerged as a significant small molecule inhibitor of Ubiquitin-Specific Peptidase 7 (USP7), a key enzyme implicated in oncology and other therapeutic areas. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound. It is intended to serve as a comprehensive resource, consolidating available data, detailing experimental methodologies, and visualizing the critical pathways and workflows associated with this compound.

Introduction: The Significance of USP7 Inhibition

Ubiquitin-Specific Peptidase 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes. A primary function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By inhibiting USP7, the degradation of MDM2 is promoted, leading to the stabilization and activation of p53, which can in turn induce cell cycle arrest and apoptosis in cancer cells. This central role in the p53-MDM2 pathway has positioned USP7 as a compelling target for cancer therapy.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) of a diverse chemical library to discover novel inhibitors of USP7. The discovery was first reported by Reverdy et al. in a 2012 publication in Chemistry & Biology.[1][2][3][4]

High-Throughput Screening and Hit Identification

The screening campaign utilized a biochemical assay to measure the enzymatic activity of USP7. Compounds that demonstrated significant inhibition of USP7 were selected as "hits" for further characterization. This compound emerged from this screening as a promising lead compound.

Lead Optimization and Characterization

Following its initial identification, this compound was characterized for its potency, selectivity, and mechanism of action. It was confirmed to be a selective and covalent inhibitor of USP7.

Experimental Protocol: High-Throughput Screening for USP7 Inhibitors

A typical HTS protocol for identifying USP7 inhibitors, similar to the one that would have led to the discovery of this compound, is as follows:

-

Reagents and Materials:

-

Recombinant human USP7 enzyme

-

Fluorogenic ubiquitin substrate (e.g., Ub-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT)

-

Compound library in DMSO

-

384-well assay plates

-

Fluorescence plate reader

-

-

Assay Procedure:

-

A solution of USP7 enzyme in assay buffer is dispensed into the wells of a 384-well plate.

-

Compounds from the chemical library are added to the wells at a specific concentration (e.g., 10 µM). A DMSO control is also included.

-

The plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

The enzymatic reaction is initiated by the addition of the fluorogenic ubiquitin substrate, Ub-AMC.

-

The fluorescence intensity is measured over time using a plate reader (Excitation/Emission wavelengths appropriate for AMC).

-

The rate of reaction is calculated, and the percent inhibition for each compound is determined relative to the DMSO control.

-

Compounds showing inhibition above a certain threshold are selected for further analysis.

-

Workflow for the Discovery of this compound

References

- 1. Discovery of specific inhibitors of human USP7/HAUSP deubiquitinating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]

- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

HBX 28258: A Technical Guide to a Selective USP7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HBX 28258 is a small molecule compound identified as a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). It functions through a covalent binding mechanism to the catalytic cysteine residue of USP7, leading to the destabilization of key oncogenic proteins and the activation of tumor suppressor pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with the IUPAC name 9-Chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-2-acridinecarboxamide. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1426544-54-8 |

| Molecular Formula | C₂₆H₃₀ClN₃O |

| Molecular Weight | 435.99 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Targeting the USP7-MDM2-p53 Pathway

This compound exerts its biological effects through the selective inhibition of USP7, a deubiquitinating enzyme (DUB) that plays a critical role in the regulation of protein stability. USP7's substrates include the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.

Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2. MDM2, in turn, ubiquitinates p53, targeting it for proteasomal degradation. This regulatory loop maintains low cellular levels of p53.

This compound covalently binds to the active site cysteine (Cys223) of USP7, thereby inactivating the enzyme.[1] This inhibition prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The resulting decrease in MDM2 levels allows for the accumulation and activation of p53. Activated p53 can then induce cell cycle arrest, typically at the G1 phase, and promote apoptosis in cancer cells.[1]

Biological Activity and In Vitro Data

This compound has been demonstrated to be a potent inhibitor of USP7 and exhibits significant anti-proliferative effects in cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| USP7 IC₅₀ | - | 22.6 µM | Reverdy et al., 2012 |

| HCT116 Cell Proliferation IC₅₀ | HCT116 | ~2 µM | Reverdy et al., 2012 |

Experimental Protocols

In Vitro USP7 Deubiquitinating Activity Assay

This protocol is adapted from the general methods used for assessing USP7 inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified USP7 enzyme.

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 10 mM DTT, 5% glycerol

-

384-well black plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

Procedure:

-

Prepare a 2x solution of recombinant USP7 in assay buffer.

-

Serially dilute this compound in DMSO and then in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of the 2x USP7 enzyme solution to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding.

-

Prepare a 2.5x solution of Ub-Rho110 substrate in assay buffer.

-

Initiate the reaction by adding 10 µL of the 2.5x Ub-Rho110 solution to each well.

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes).

-

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

HCT116 Cell Proliferation Assay

This protocol provides a general framework for assessing the anti-proliferative effects of this compound on the HCT116 human colon cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of HCT116 cells.

Materials:

-

HCT116 cells

-

McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or crystal violet)

-

Plate reader (luminescence, absorbance, or imaging-based, depending on the viability reagent)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Culture HCT116 cells in McCoy's 5A medium until they reach 70-80% confluency.

-

Trypsinize the cells, count them, and seed them into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium.

-

Allow the cells to adhere overnight in the incubator.

-

Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate the plates for 72 hours.

-

At the end of the incubation period, assess cell viability using the chosen reagent according to the manufacturer's instructions.

-

Measure the signal using the appropriate plate reader.

-

Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the biological roles of USP7 and the therapeutic potential of its inhibition. Its selective and covalent mechanism of action provides a clear basis for its effects on the MDM2-p53 pathway. The data and protocols presented in this guide are intended to facilitate further studies into the anti-cancer properties of this compound and the development of novel therapeutics targeting the deubiquitination pathway.

References

Unveiling the Target: A Technical Guide to the Biological Target Identification of HBX 28258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and scientific rationale behind the identification of Ubiquitin-Specific Protease 7 (USP7) as the biological target of the small molecule inhibitor, HBX 28258. This document details the experimental workflows, quantitative data, and the core signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug discovery.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against USP7 was determined through rigorous biochemical assays. The half-maximal inhibitory concentration (IC50) values serve as a key metric for potency.

| Compound | Target | IC50 (μM) | Assay Type | Notes |

| This compound | USP7 | 22.6 | Biochemical | Identified as a selective, covalent inhibitor. |

| HBX 19818 | USP7 | 28.1 | Biochemical | An analog used in initial discovery efforts. |

| HBX 41108 | USP7 | 0.424 | Biochemical | A more potent, optimized analog.[1] |

Experimental Protocols

The identification of USP7 as the target of this compound involved a multi-step, systematic approach, beginning with high-throughput screening and culminating in specific biophysical and cellular validation assays.

High-Throughput Screening (HTS) for USP7 Inhibitors

A biochemical assay was employed to screen a chemical library for compounds that inhibit the deubiquitinating activity of USP7. This assay relies on a fluorogenic substrate that becomes fluorescent upon cleavage by USP7.

Principle: The assay utilizes Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), a substrate where the fluorescence of AMC is quenched. Active USP7 cleaves the ubiquitin, releasing free AMC, which produces a measurable fluorescent signal. Inhibitors prevent this cleavage, resulting in a reduced signal.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA.

-

USP7 Enzyme: Recombinant human USP7 is diluted in Assay Buffer to a 2X final concentration (e.g., 2 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Substrate: Ub-AMC is diluted in Assay Buffer to a 2X final concentration (e.g., 2 µM).

-

Compound Plates: Test compounds, including this compound, are serially diluted in DMSO and then further diluted in Assay Buffer to a 4X final concentration.

-

-

Assay Procedure (384-well format):

-

Dispense 5 µL of 4X compound solution or DMSO (vehicle control) into the wells of a black, low-volume 384-well plate.

-

Add 5 µL of 2X USP7 enzyme solution to all wells.

-

Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.

-

Initiate the reaction by adding 10 µL of 2X Ub-AMC substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm).

-

-

Data Analysis:

-

Monitor the fluorescence intensity kinetically over 60 minutes.

-

Calculate the initial reaction velocity (rate) for each well from the linear phase of the fluorescence curve.

-

Normalize the rates against the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Activity-Based Protein Profiling (ABPP) for Target Engagement and Selectivity

To confirm that this compound directly engages USP7 within a complex cellular environment and to assess its selectivity against other deubiquitinases (DUBs), an activity-based protein profiling approach was utilized.

Principle: ABPP uses activity-based probes (ABPs) that covalently bind to the active site of enzymes in an activity-dependent manner. A ubiquitin-based probe with a reactive "warhead" (e.g., propargylamine, PA) and a reporter tag (e.g., HA-tag) is used to label active DUBs in a cell lysate. Pre-incubation with an inhibitor like this compound will block the probe from binding to its target, which can be quantified by mass spectrometry.

Detailed Protocol:

-

Cell Lysate Preparation:

-

Culture human cancer cells (e.g., HCT116) to ~80% confluency.

-

Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors).

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

Inhibitor and Probe Labeling:

-

Aliquot cell lysate (e.g., 1 mg of protein per sample).

-

Treat the lysates with varying concentrations of this compound or DMSO (vehicle control) and incubate for 1 hour at 37°C.

-

Add the HA-Ub-PA activity-based probe to each sample at a final concentration of ~1-2 µM.

-

Incubate for 30 minutes at 37°C to allow the probe to label active DUBs.

-

-

Immunoprecipitation and Sample Preparation for Mass Spectrometry:

-

Quench the labeling reaction by adding SDS loading buffer and boiling.

-

Dilute the samples to reduce SDS concentration and perform immunoprecipitation using anti-HA antibody-conjugated beads to enrich for probe-labeled proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins and perform in-solution trypsin digestion to generate peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the spectral counts or peptide intensities corresponding to USP7 and other identified DUBs across all samples.

-

A dose-dependent decrease in the signal for USP7 in the this compound-treated samples confirms direct target engagement. The lack of signal change for other DUBs indicates selectivity.

-

Mass Spectrometry for Confirmation of Covalent Binding

To confirm the covalent binding mechanism and identify the specific site of modification, intact protein mass spectrometry and peptide-level analysis were performed.

Principle: Covalent binding of an inhibitor to its target protein results in a predictable mass increase in the protein. This mass shift can be detected by high-resolution mass spectrometry. Subsequent fragmentation of the modified protein can pinpoint the exact amino acid residue that has been modified.

Detailed Protocol:

-

Intact Protein Analysis:

-

Incubate purified recombinant USP7 with an excess of this compound for several hours.

-

Remove unbound inhibitor using a desalting column.

-

Analyze the protein sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Deconvolute the resulting multi-charged spectrum to obtain the intact protein mass.

-

A mass increase corresponding to the molecular weight of this compound confirms covalent adduct formation. The Reverdy et al. study noted a chloride release upon binding.[2]

-

-

Peptide Mapping Analysis:

-

After incubation of USP7 with this compound, denature the protein, reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the USP7 protein sequence, including a variable modification on cysteine residues corresponding to the mass of this compound.

-

Identification of a peptide with this specific mass modification on Cysteine 223 (Cys223) confirms it as the site of covalent attachment.

-

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Logical workflow for the identification and validation of USP7 as the target of this compound.

Signaling Pathway

Caption: Signaling pathway illustrating the mechanism of action of this compound.

References

In Vitro Characterization of HBX 28258: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBX 28258 is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that has emerged as a promising target in oncology. USP7 plays a critical role in regulating the stability of key proteins involved in cell cycle progression and apoptosis, most notably the E3 ubiquitin ligase MDM2, a primary negative regulator of the p53 tumor suppressor. By inhibiting USP7, this compound promotes the degradation of MDM2, leading to the stabilization and activation of p53, which can in turn induce cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, selectivity, and mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vitro activity of this compound against USP7 and other deubiquitinating enzymes.

| Target Enzyme | IC50 (μM) | Notes |

| USP7 | 22.6 | Covalent inhibitor |

| USP8 | >200 | Highly selective for USP7 |

| USP5 | >200 | Highly selective for USP7 |

| USP2 | >200 | Highly selective for USP7 |

| USP20 | >200 | Highly selective for USP7 |

| UCH-L1 | No activity | Not active against UCH family |

| UCH-L3 | No activity | Not active against UCH family |

| SENP1 | No activity | Not active against SUMO protease |

Mechanism of Action

This compound is a selective and covalent inhibitor of USP7. It has been reported to form a covalent bond with the catalytic cysteine residue (Cys223) located in the active site of USP7. This irreversible binding leads to the inactivation of the enzyme's deubiquitinating activity. The primary downstream effect of USP7 inhibition by this compound is the destabilization and subsequent degradation of MDM2. This reduction in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor protein, triggering downstream signaling pathways that lead to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments in the in vitro characterization of this compound are provided below. These protocols are based on established methods for evaluating USP7 inhibitors.

USP7 Enzyme Inhibition Assay (Ub-AMC Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified USP7 enzyme.

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) fluorogenic substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound stock solution in DMSO

-

384-well, black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add a solution of recombinant USP7 enzyme to the wells of the 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Selectivity Profiling Against Other Deubiquitinating Enzymes

To assess the selectivity of this compound, its inhibitory activity is tested against a panel of other deubiquitinating enzymes using a similar Ub-AMC assay format.

Procedure:

-

Follow the same procedure as the USP7 Enzyme Inhibition Assay, substituting USP7 with other purified deubiquitinating enzymes (e.g., USP8, USP5, USP2, USP20, UCH-L1, UCH-L3) and their respective optimized assay conditions.

-

Determine the IC50 values of this compound against each of these enzymes.

-

Compare the IC50 values to that obtained for USP7 to determine the selectivity profile.

Covalent Binding Confirmation by Mass Spectrometry

This experiment confirms the covalent modification of USP7 by this compound.

Materials:

-

Recombinant human USP7 enzyme

-

This compound

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Incubate recombinant USP7 with an excess of this compound or DMSO (control) for a sufficient period to allow for covalent bond formation.

-

Remove the excess, unbound inhibitor.

-

Analyze the protein samples by mass spectrometry to determine the mass of the intact protein.

-

A mass shift corresponding to the molecular weight of this compound in the inhibitor-treated sample compared to the control confirms covalent binding.

-

Further analysis by tandem mass spectrometry (MS/MS) can be performed to identify the specific residue (Cys223) that is modified.

Cellular Assay for MDM2 Degradation and p53 Stabilization (Western Blot)

This cell-based assay demonstrates the downstream effects of USP7 inhibition by this compound.

Materials:

-

Human cancer cell line with wild-type p53 (e.g., HCT116)

-

This compound

-

Cell lysis buffer

-

Primary antibodies against MDM2, p53, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Culture HCT116 cells to an appropriate confluency.

-

Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against MDM2 and p53.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

-

Analyze the band intensities to determine the dose-dependent changes in MDM2 and p53 protein levels.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to p53 activation.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

No Publicly Available Data for HBX 28258 Preliminary Efficacy Studies

Following a comprehensive search of publicly accessible scientific literature, clinical trial databases, and other online resources, no information was found regarding a compound or therapeutic candidate designated "HBX 28258."

This absence of data prevents the creation of the requested in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative efficacy data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research findings.

It is possible that "this compound" is an internal, preclinical designation that has not yet been disclosed in public forums such as scientific publications or conference proceedings. Alternatively, the designation may be inaccurate or subject to a typographical error.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or verify the compound's designation. Without publicly available preliminary efficacy studies, a summary of its experimental data and associated methodologies cannot be provided at this time.

HBX 28258 safety and toxicity profile

Absence of Public Data on HBX 28258 Precludes Analysis

A comprehensive review of publicly accessible scientific and medical literature, regulatory databases, and clinical trial registries has yielded no information on a compound designated as this compound. This absence of data makes it impossible to provide an in-depth technical guide or whitepaper on its safety and toxicity profile as requested.

The designation "this compound" may correspond to an internal research identifier for a compound that has not yet been disclosed in the public domain. It is also possible that this is a misnomer or a typographical error. Without any available data, the core requirements of this request, including the summarization of quantitative data, detailing of experimental protocols, and creation of visualizations, cannot be fulfilled.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation or proprietary databases if "this compound" is an internal project code. At present, no public information is available to construct a safety and toxicity profile.

An In-depth Technical Guide on the Core Functions and Intellectual Property Landscape of the Hepatitis B Virus X Protein (HBx)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific entity "HBX 28258" did not yield information on a distinct molecule or patent. The following guide focuses on the extensively researched Hepatitis B virus X protein (HBx), which is the subject of a vast body of scientific literature and intellectual property efforts aimed at therapeutic intervention.

The Hepatitis B virus X protein (HBx) is a small, 154-amino acid regulatory protein that is crucial for the replication of the hepatitis B virus (HBV) and is a significant factor in the development of HBV-related hepatocellular carcinoma (HCC).[1][2] Its multifaceted interactions with host cell machinery make it a prime target for therapeutic development. This guide provides a technical overview of its core functions, the signaling pathways it modulates, and the experimental protocols used to investigate its activity.

Core Functions and Mechanism of Action

HBx is a multifunctional protein that does not have its own enzymatic activity but rather functions as a modulator of various cellular processes through protein-protein interactions.[3] It localizes to both the cytoplasm and the nucleus, allowing it to influence a wide array of cellular signaling pathways.[1] Over 150 host proteins have been identified as binding partners for HBx, highlighting its complex role in host-pathogen interactions.[3]

The primary functions of HBx include:

-

Transcriptional Coactivation: HBx can transactivate the transcription of viral genes and a variety of host genes, including those involved in cell proliferation and inflammation.[1][3] This is achieved through its interaction with transcription factors and components of the basal transcription machinery.

-

Modulation of Signaling Pathways: HBx is a potent activator of several signal transduction pathways that are critical for cell survival, proliferation, and inflammation. Key among these are the NF-κB and AP-1 pathways.[1][4][5]

-

Interference with Apoptosis: The protein can exhibit both pro- and anti-apoptotic effects depending on the cellular context, contributing to the survival of infected cells and the development of cancer.

-

Epigenetic Regulation: HBx influences the epigenetic landscape of the covalently closed circular DNA (cccDNA) of HBV by altering histone modifications, which in turn regulates viral gene expression.[3][6]

Key Signaling Pathways Modulated by HBx

HBx exerts its pleiotropic effects by hijacking critical intracellular signaling cascades. Understanding these pathways is essential for the development of targeted therapies.

1. NF-κB Signaling Pathway:

HBx is a potent activator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a cornerstone of the inflammatory response and cell survival.[1][4] HBx-mediated activation of NF-κB occurs through at least two distinct cytoplasmic mechanisms:

-

IκBα Degradation: HBx induces the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This releases the NF-κB dimers (typically p50/RelA), allowing them to translocate to the nucleus and activate target gene expression.[1]

-

p105 Processing: HBx also promotes the processing of the p105 (NF-κB1) precursor protein, leading to the generation of the p50 subunit and the release of associated RelA.[1]

The sustained activation of NF-κB by HBx is thought to contribute to the chronic inflammation observed in HBV infection and the subsequent development of HCC.[4] Furthermore, HBx-induced NF-κB activation can lead to increased expression of the X-linked inhibitor of apoptosis protein (XIAP), which in turn inhibits caspase-3-mediated apoptosis and confers chemoresistance in lymphoma.[4]

References

- 1. Hepatitis B virus HBx protein activates transcription factor NF-kappaB by acting on multiple cytoplasmic inhibitors of rel-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Technical standards for hepatitis B virus X protein (HBx) research [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. HBx induces chemoresistance in diffuse large B cell lymphoma by inhibiting intrinsic apoptosis via the NF-κB/XIAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatitis B virus HBx protein induces transcription factor AP-1 by activation of extracellular signal-regulated and c-Jun N-terminal mitogen-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-proteolytic ubiquitination of HBx controls HBV replication - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Hepatitis B Virus X Protein (HBx) in Hepatocellular Carcinoma: A Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the Hepatitis B virus X protein (HBx), a key viral factor implicated in the pathogenesis of hepatocellular carcinoma (HCC). This document summarizes the core molecular functions of HBx, details its impact on cellular signaling pathways, presents quantitative data from key studies, and outlines detailed experimental protocols for its investigation. The information herein is intended to support researchers and drug development professionals in targeting HBx and its associated pathways for therapeutic intervention.

Background and Literature Review

The Hepatitis B virus (HBV) X protein (HBx) is a 17-kDa regulatory protein encoded by the X open reading frame of the HBV genome. It is a multifunctional protein that plays a crucial role in the viral life cycle and is a major contributor to the development of HBV-related hepatocellular carcinoma (HCC). Unlike typical DNA-binding transcription factors, HBx exerts its effects primarily through protein-protein interactions with various host factors, leading to the deregulation of numerous cellular signaling pathways. These interactions ultimately create a cellular environment conducive to viral replication and oncogenic transformation.

HBx is predominantly localized in the cytoplasm, with a smaller fraction found in the nucleus of infected hepatocytes. Its expression is associated with increased cell proliferation, inhibition of apoptosis, and the promotion of genetic instability. Furthermore, HBx has been shown to modulate the host immune response, contributing to chronic inflammation and subsequent liver damage. Given its central role in HBV pathogenesis and HCC, HBx represents a prime therapeutic target for the development of novel antiviral and anticancer agents.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on HBx, providing a comparative overview of its effects on different cellular processes.

| Table 1: Effect of HBx on Viral Replication | |

| Experimental System | Observed Effect |

| HBx-deficient HBV plasmid transfected into HepG2 cells | 2- to 4-fold decrease in viral gene expression and replication compared to wild-type HBV plasmid.[1] |

| Complementation of HBx-deficient HBV with an HBx-expressing plasmid | Rescue of the viral replication phenotype, even at HBx levels below the limit of detection by immunoprecipitation/western blot. |

| Table 2: HBx and Regulation of Apoptosis | |

| Experimental Condition | Finding |

| High levels of HBx expression in cell culture | Promotion of apoptosis.[2] |

| Low levels of HBx expression in cell culture | Inhibition of apoptosis.[2] |

| Table 3: HBx Expression in HCC Tissues | |

| Parameter | Result |

| Detection of HBx protein in HCC liver tissues by Western blot | 85% of patients tested positive for HBx.[3] |

| Detection of anti-HBx antibodies in sera of HCC patients by ELISA | 70% of patients tested positive for anti-HBx antibodies.[3] |

Key Signaling Pathways Modulated by HBx

HBx dysregulates several critical signaling pathways implicated in cell growth, survival, and inflammation. Understanding these pathways is essential for identifying potential therapeutic targets.

NF-κB Signaling Pathway

HBx is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and cell survival. HBx-mediated activation of NF-κB leads to the upregulation of target genes that promote cell proliferation and inhibit apoptosis, thereby contributing to hepatocarcinogenesis.

Wnt/β-catenin Signaling Pathway

HBx can also activate the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and is frequently dysregulated in cancer. Activation of this pathway by HBx leads to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the function of HBx.

Transfection of HepG2 Cells with an HBx-Expressing Plasmid

This protocol describes the transient transfection of the human hepatoma cell line HepG2 with a plasmid encoding the HBx protein.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

HBx-expressing plasmid (e.g., pCDNA3.1-HBx)

-

Lipofectamine 2000 (or similar transfection reagent)

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Preparation of DNA-Lipofectamine Complexes:

-

For each well to be transfected, dilute 2.5 µg of the HBx-expressing plasmid in 250 µL of Opti-MEM I medium.

-

In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow the formation of DNA-lipofectamine complexes.

-

-

Transfection:

-

Remove the growth medium from the HepG2 cells and wash once with sterile PBS.

-

Add 500 µL of the DNA-lipofectamine complexes to each well.

-

Add 1.5 mL of fresh, pre-warmed DMEM with 10% FBS to each well.

-

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream analysis.

-

Western Blot for HBx Protein Detection

This protocol outlines the detection of HBx protein in transfected cell lysates by Western blotting.

Materials:

-

Transfected HepG2 cells (from Protocol 4.1)

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

Nitrocellulose or PVDF membrane

-

Tris-Glycine transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-HBx antibody (e.g., mouse monoclonal)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

X-ray film or digital imaging system

Procedure:

-

Cell Lysis:

-

Wash the transfected cells with ice-cold PBS.

-

Add 200 µL of ice-cold RIPA buffer to each well of a 6-well plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein extract).

-

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE:

-

Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 1 hour.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HBx antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Expose the membrane to X-ray film or capture the signal using a digital imaging system.

-

Co-Immunoprecipitation (Co-IP) of HBx and an Interacting Partner

This protocol describes the co-immunoprecipitation of HBx and a putative interacting protein from cell lysates.

Materials:

-

Cell lysate containing HA-tagged HBx and the interacting protein of interest.

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Anti-HA antibody (for immunoprecipitation)

-

Control IgG (e.g., mouse IgG)

-

Protein A/G agarose beads

-

Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

-

Antibodies for Western blot detection of HBx and the interacting protein.

Procedure:

-

Lysate Preparation: Prepare cell lysates as described in the Western blot protocol (4.2.1), using a non-denaturing Co-IP lysis buffer.

-

Pre-clearing the Lysate:

-

Add 20 µL of Protein A/G agarose beads to 500 µg of cell lysate.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add 2-5 µg of anti-HA antibody (or antibody against the interacting protein) to the pre-cleared lysate. As a negative control, add an equivalent amount of control IgG to a separate aliquot of the lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.

-

-

Elution:

-

Resuspend the beads in 30 µL of 2x Laemmli sample buffer.

-

Boil for 5-10 minutes at 95°C to elute the immunoprecipitated proteins.

-

Centrifuge to pellet the beads and collect the supernatant.

-

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting (as in Protocol 4.2) using antibodies against HBx and the interacting protein of interest.

NF-κB Luciferase Reporter Assay

This protocol measures the activation of the NF-κB pathway by HBx using a luciferase reporter construct.

Materials:

-

HEK293T or HepG2 cells

-

HBx-expressing plasmid

-

NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization of transfection efficiency)

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate.

-

The next day, co-transfect the cells with the HBx-expressing plasmid, the NF-κB luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent.

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C.

-

Cell Lysis:

-

Remove the growth medium and wash the cells with PBS.

-

Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Assay:

-

Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) to each well.

-

Measure the firefly luminescence using a luminometer.

-

Add 100 µL of Stop & Glo Reagent (Renilla luciferase substrate and firefly luciferase inhibitor) to each well.

-

Measure the Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Compare the normalized luciferase activity in HBx-transfected cells to that in control-transfected cells to determine the fold activation of the NF-κB pathway.

-

Mandatory Visualizations

Experimental Workflow for Co-Immunoprecipitation

Logical Relationship of HBx-Induced Oncogenesis

References

Methodological & Application

Application Notes and Protocols: Investigating the Cellular Effects of Hepatitis B Virus X Protein (HBx)

A Note on the Target Molecule: Initial searches for a specific molecule designated "HBX 28258" did not yield specific experimental protocols. The following protocols are based on established methodologies for studying the Hepatitis B virus X protein (HBx), a key regulatory protein involved in Hepatitis B virus (HBV) infection and associated hepatocellular carcinoma. These protocols are intended for researchers, scientists, and drug development professionals investigating the cellular and molecular functions of HBx.

Introduction

The Hepatitis B virus X protein (HBx) is a multifunctional protein that plays a crucial role in the lifecycle of HBV and the pathogenesis of HBV-related liver disease. It acts as a transcriptional coactivator, modulating numerous cellular signaling pathways to create a favorable environment for viral replication and persistence. Notably, HBx has been shown to activate the NF-κB signaling pathway, which is central to inflammation, cell survival, and proliferation.[1][2] Understanding the mechanisms of HBx action is critical for developing novel therapeutic strategies against chronic HBV infection and associated cancers.

These application notes provide detailed protocols for the cell-based analysis of HBx function, focusing on its impact on cell signaling and survival pathways.

Quantitative Data Summary

The following table summarizes key quantitative findings related to the functional impact of HBx expression in cellular models.

| Parameter | Observation | Cell Line | Reference |

| IκBα Stability | 3- to 4-fold reduction upon HBx expression | Not specified | [1] |

| NF-κB Activation | Prolonged formation of active NF-κB DNA-binding complexes | Not specified | [1] |

| XIAP Expression | Increased expression following HBx-induced NF-κB activation | Diffuse large B cell lymphoma cells | [2] |

| Apoptosis | Inhibition of caspase-3-mediated intrinsic apoptosis | Diffuse large B cell lymphoma cells | [2] |

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the basic steps for maintaining cell lines commonly used for studying HBx, such as HepG2 (human liver cancer cell line) and LO2 (normal human liver cell line).

Materials:

-

HepG2 or LO2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer cells to a sterile conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.

-

Cell Detachment: Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralization: Add 6-8 mL of complete growth medium to neutralize the trypsin.

-

Cell Counting: Determine cell viability and density using a hemocytometer and Trypan Blue staining.

-

Reseeding: Seed cells into new flasks or plates at the desired density for maintenance or experiments. For a 6-well plate, a typical seeding density is 2-5 x 10^5 cells per well.

Transient Transfection for HBx Expression

This protocol outlines the procedure for introducing an HBx-expressing plasmid into mammalian cells.

Materials:

-

Cells seeded in 6-well plates (at 70-80% confluency)

-

HBx expression plasmid (e.g., pcDNA3.1-HBx)

-

Empty vector control plasmid (e.g., pcDNA3.1)

-

Lipofectamine 3000 or other suitable transfection reagent

-

Opti-MEM I Reduced Serum Medium

Procedure:

-

Preparation: One day before transfection, seed cells in a 6-well plate to ensure they are 70-80% confluent on the day of transfection.

-

DNA-Lipid Complex Formation (per well):

-

In tube A, dilute 2.5 µg of the HBx plasmid (or empty vector) into 125 µL of Opti-MEM.

-

In tube B, dilute 5 µL of Lipofectamine 3000 into 125 µL of Opti-MEM.

-

Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes.

-

-

Transfection: Add the 250 µL DNA-lipid complex mixture dropwise to each well.

-

Incubation: Incubate the cells at 37°C with 5% CO2 for 24-48 hours before proceeding with downstream assays.

Western Blot for NF-κB Pathway Proteins

This protocol is used to assess the effect of HBx on key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.

Materials:

-

Transfected cells from protocol 3.2

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-IκBα, anti-phospho-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer (supplemented with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Caspase-3 Activity Assay (Apoptosis Detection)

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, which is reportedly inhibited by HBx.[2]

Materials:

-

Transfected cells from protocol 3.2

-

Caspase-3 Colorimetric Assay Kit (containing lysis buffer, reaction buffer, and DEVD-pNA substrate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Harvesting: Induce apoptosis if required by the experimental design (e.g., using etoposide or another chemotherapeutic agent). Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.

-

Cell Lysis: Resuspend the cell pellet in 50 µL of chilled cell lysis buffer provided in the kit. Incubate on ice for 10 minutes.

-

Lysate Preparation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh tube.

-

Protein Quantification: Measure protein concentration of the lysate.

-

Assay Reaction:

-

Load 50-100 µg of protein per well in a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.

-

Add 50 µL of 2X Reaction Buffer.

-

Add 5 µL of the DEVD-pNA substrate.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.

Visualizations

Caption: Experimental workflow for analyzing HBx protein function in cultured cells.

Caption: Simplified signaling pathway of HBx-mediated NF-κB activation.

References

- 1. Hepatitis B virus HBx protein activates transcription factor NF-kappaB by acting on multiple cytoplasmic inhibitors of rel-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HBx induces chemoresistance in diffuse large B cell lymphoma by inhibiting intrinsic apoptosis via the NF-κB/XIAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of HBX 28258 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBX 28258 is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes, including the DNA damage response, cell cycle progression, and apoptosis. USP7 has emerged as a promising therapeutic target in oncology due to its role in stabilizing oncogenic proteins and destabilizing tumor suppressors, most notably the p53-MDM2 axis. Inhibition of USP7 leads to the degradation of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. Consequently, USP7 inhibition results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models of cancer, based on the established mechanisms of USP7 inhibition and publicly available data on analogous compounds. The provided protocols for in vivo studies are extrapolated from research conducted with other selective USP7 inhibitors and should be optimized for the specific experimental context.

Mechanism of Action of this compound

This compound, as a selective USP7 inhibitor, functions by binding to the active site of the USP7 enzyme, thereby preventing it from removing ubiquitin moieties from its substrate proteins. A primary and well-characterized substrate of USP7 is MDM2. The inhibition of USP7 by this compound is expected to trigger the following downstream events:

-

Increased MDM2 Ubiquitination and Degradation: By inhibiting USP7's deubiquitinating activity, this compound promotes the polyubiquitination and subsequent proteasomal degradation of MDM2.

-

Stabilization and Activation of p53: The reduction in MDM2 levels leads to the accumulation and activation of the p53 tumor suppressor protein.

-

Induction of Apoptosis and Cell Cycle Arrest: Activated p53 translocates to the nucleus and induces the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).

This mechanism of action makes this compound a promising candidate for evaluation in various cancer models, particularly those with wild-type p53.

Signaling Pathway

Caption: The signaling pathway of this compound, a USP7 inhibitor.

Application in Animal Models

Based on preclinical studies with other USP7 inhibitors, this compound is anticipated to show efficacy in various cancer models, including but not limited to:

-

Hematological Malignancies: Multiple myeloma, acute myeloid leukemia (AML), and lymphoma.

-

Solid Tumors: Neuroblastoma, prostate cancer, colorectal cancer, and lung cancer.

The selection of an appropriate animal model is crucial for the successful evaluation of this compound. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are commonly used.

Quantitative Data Summary

The following table summarizes representative in vivo data for other selective USP7 inhibitors, which can serve as a starting point for designing studies with this compound. Note: These are examples, and optimal dosing and administration for this compound must be determined empirically.

| Compound | Animal Model | Cancer Type | Dosing and Administration | Key Findings |

| P5091 | Nude mice with MM.1S xenografts | Multiple Myeloma | 10 mg/kg, intravenous (IV), twice weekly | Significant tumor growth inhibition and prolonged survival. |

| FX1-5303 | Nude mice with MM.1S xenografts | Multiple Myeloma | 30 mg/kg, oral gavage, twice daily | 95% tumor growth inhibition. |

| FX1-5303 | Nude mice with MV4-11 xenografts | Acute Myeloid Leukemia | 30-40 mg/kg, oral gavage, twice daily | 68-72% tumor growth inhibition. |

Experimental Protocols

Disclaimer: The following protocols are generalized based on studies with other USP7 inhibitors. Researchers must optimize these protocols for this compound and their specific experimental setup, adhering to all institutional and national guidelines for animal welfare.

Protocol 1: Evaluation of this compound in a Subcutaneous Xenograft Mouse Model

Objective: To assess the anti-tumor efficacy of this compound in a human cancer xenograft model.

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline for oral administration; to be optimized based on solubility and tolerability)

-

Human cancer cell line (e.g., MM.1S for multiple myeloma, A549 for lung cancer)

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

-

Matrigel (or similar basement membrane matrix)

-

Sterile PBS, syringes, needles

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

Experimental Workflow:

Caption: A typical experimental workflow for a subcutaneous xenograft study.

Procedure:

-

Cell Preparation: Culture the chosen human cancer cell line under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration:

-

Prepare a fresh formulation of this compound in the appropriate vehicle on each day of dosing.

-

Administer this compound to the treatment group via the chosen route (e.g., oral gavage or intravenous injection). The dosing regimen should be based on preliminary tolerability studies.

-

Administer an equivalent volume of the vehicle solution to the control group.

-

-

Efficacy Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-

Endpoint Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

-

At the endpoint, euthanize the mice and excise the tumors.

-

A portion of the tumor can be snap-frozen in liquid nitrogen for subsequent Western blot analysis of USP7 pathway markers (e.g., MDM2, p53, p21). Another portion can be fixed in formalin for immunohistochemical analysis.

-

Protocol 2: Pharmacodynamic Analysis of this compound in a Xenograft Model

Objective: To confirm the on-target activity of this compound in vivo by assessing changes in downstream signaling molecules.

Materials:

-

Same as Protocol 1.

-